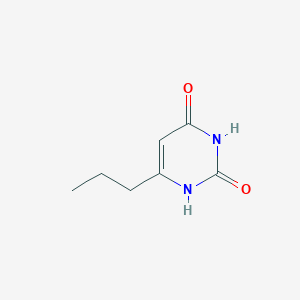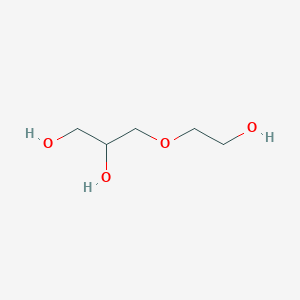
Promethium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Promethium trichloride is a chemical compound consisting of promethium and chlorine, with the chemical formula PmCl₃. It is an ionic, water-soluble, crystalline salt that glows in the dark with a pale blue or green light due to the intense radioactivity of promethium . Promethium is a rare earth element and the only radioactive element in the lanthanide series.
Preparation Methods
Promethium trichloride is typically synthesized by reacting promethium(III) oxide with dry hydrogen chloride gas at elevated temperatures. The reaction is carried out at around 580°C, resulting in the formation of this compound . The reaction can be represented as follows:
Pm2O3+6HCl→2PmCl3+3H2O
On an industrial scale, this compound is produced by extracting promethium from nuclear waste, where it is present in trace amounts. The extracted promethium is then converted to its oxide form, which is subsequently reacted with hydrogen chloride to produce this compound .
Chemical Reactions Analysis
Promethium trichloride undergoes various chemical reactions, including:
Reduction: this compound can be reduced to metallic promethium using strong reducing agents such as lithium or sodium in an inert atmosphere.
Substitution: It can react with other halides to form different promethium halides, such as promethium fluoride or promethium bromide.
Common reagents used in these reactions include hydrogen chloride, water, and various reducing agents. The major products formed from these reactions include promethium oxychloride, metallic promethium, and other promethium halides.
Scientific Research Applications
Promethium trichloride has several scientific research applications:
Mechanism of Action
The mechanism by which promethium trichloride exerts its effects is primarily due to the beta radiation emitted by promethium-147. This radiation can ionize molecules and disrupt chemical bonds, making it useful in radiotherapy and radiolabeling . The molecular targets and pathways involved include DNA and other cellular components that are sensitive to ionizing radiation.
Comparison with Similar Compounds
Promethium trichloride is similar to other lanthanide trichlorides, such as neodymium trichloride and samarium trichloride. it is unique due to its radioactivity, which is not present in most other lanthanides . This radioactivity makes this compound useful in applications where ionizing radiation is required, such as in radiotherapy and glow-in-the-dark materials.
Similar compounds include:
- Neodymium trichloride (NdCl₃)
- Samarium trichloride (SmCl₃)
- Europium trichloride (EuCl₃)
These compounds share similar chemical properties but lack the radioactivity that makes this compound unique .
Properties
CAS No. |
13779-10-7 |
|---|---|
Molecular Formula |
Cl3Pm-3 |
Molecular Weight |
251.27 g/mol |
IUPAC Name |
promethium;trichloride |
InChI |
InChI=1S/3ClH.Pm/h3*1H;/p-3 |
InChI Key |
YLYVLNCEODSBDE-UHFFFAOYSA-K |
SMILES |
Cl[Pm](Cl)Cl |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Pm] |
Key on ui other cas no. |
13779-10-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one](/img/structure/B78936.png)


![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)


![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate](/img/structure/B78947.png)



![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)



